1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
CAS No.: 1432678-43-7
Cat. No.: VC2865302
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one - 1432678-43-7](/images/structure/VC2865302.png)
Specification
CAS No. | 1432678-43-7 |
---|---|
Molecular Formula | C10H11N3O3 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | 1-[(2-nitrophenyl)methyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) |
Standard InChI Key | PGKCZESBFBSIFE-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one belongs to the class of imidazolidinones, specifically those functionalized with nitro-aromatic groups. These compounds have gained attention in organic synthesis due to their versatile reactivity patterns and potential biological activity.
Basic Identification
The compound is uniquely identified through several standardized parameters as outlined in Table 1.
Parameter | Value |
---|---|
Common Name | 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one |
CAS Number | 1432678-43-7 |
Molecular Formula | C₁₀H₁₁N₃O₃ |
Molecular Weight | 221.21 g/mol |
MDL Number | MFCD24189886 |
PubChem CID | 71758327 |
Table 1: Basic identification parameters for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Structural Characteristics
The molecular structure of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one consists of three main components:
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An imidazolidin-2-one ring (a five-membered heterocycle with two nitrogen atoms and a carbonyl group)
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A 2-nitrophenyl group (aromatic ring with a nitro substituent at the ortho position)
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A methylene (CH₂) linker connecting these two moieties
Property | Value |
---|---|
Physical State | Not specified |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
Solubility | Not available |
Table 2: Physical properties of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Reaction Mechanisms and Chemical Behavior
Understanding the mechanisms involved in imidazolidin-2-one formation provides insight into the chemical behavior of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.
Cyclization Mechanism
The formation of imidazolidin-2-ones typically proceeds through an intramolecular hydroamidation of propargylic ureas. This process involves:
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Base-catalyzed deprotonation of the urea nitrogen
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Nucleophilic attack on the alkyne moiety
Computational studies have shown that the reaction pathway involves several key intermediates, with the deprotonation step being crucial for reactivity. The energetics of this step correlate with the strength of the base used, explaining why stronger bases like BEMP often yield better results.
Influence of the Nitrophenyl Group
The presence of the 2-nitrophenyl group in 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one likely influences its reactivity in several ways:
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The electron-withdrawing nitro group may increase the acidity of nearby N-H bonds
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The ortho-positioning creates potential for intramolecular interactions
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The aromatic system provides opportunities for π-stacking interactions in various applications
Comparison with Related Compounds
To better understand 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one, it is instructive to compare it with structurally related compounds.
Comparison with 1-(2-Nitrophenyl)imidazolidin-2-one
A closely related compound is 1-(2-Nitrophenyl)imidazolidin-2-one, which differs only in the absence of the methylene linker between the nitrophenyl and imidazolidin-2-one moieties.
Property | 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one | 1-(2-Nitrophenyl)imidazolidin-2-one |
---|---|---|
Molecular Formula | C₁₀H₁₁N₃O₃ | C₉H₉N₃O₃ |
Molecular Weight | 221.21 g/mol | 207.19 g/mol |
CAS Number | 1432678-43-7 | 500890-58-4 |
Structure | Contains methylene linker | Direct attachment of rings |
Table 3: Comparison between 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one and 1-(2-Nitrophenyl)imidazolidin-2-one
The methylene linker in 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one provides greater conformational flexibility compared to the directly linked 1-(2-Nitrophenyl)imidazolidin-2-one. This difference likely affects:
Broader Imidazolidin-2-one Derivatives
Research on various imidazolidin-2-one derivatives has demonstrated their versatility in organic synthesis. Different substituents on the imidazolidin-2-one core can dramatically alter properties such as:
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Solubility profiles
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Reactivity patterns
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Biological activity
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Application in catalysis or as building blocks
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